Iodononafluoro-t-butane
Overview
Description
Iodononafluoro-t-butane, also known as perfluoro-tert-butyl iodide, is a fluorinated organic compound with the molecular formula C₄F₉I. This compound is characterized by its unique chemical structure, which includes a highly fluorinated tert-butyl group attached to an iodine atom. Due to its distinctive properties, this compound has garnered significant attention in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Iodononafluoro-t-butane can be synthesized through several methods. One common approach involves the reaction of perfluoro-tert-butyl lithium with iodine. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows:
C4F9Li+I2→C4F9I+LiI
Industrial Production Methods
Industrial production of this compound often involves large-scale fluorination processes. These processes require specialized equipment and conditions to ensure the safe handling of fluorinated compounds and iodine. The use of high-purity reagents and controlled reaction environments is crucial to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Iodononafluoro-t-butane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form perfluoro-tert-butyl alcohol or other oxidized derivatives.
Reduction Reactions: Reduction of this compound can lead to the formation of perfluoro-tert-butyl hydride.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include perfluoro-tert-butyl azide or perfluoro-tert-butyl cyanide.
Oxidation Reactions: Major products are perfluoro-tert-butyl alcohol and other oxidized derivatives.
Reduction Reactions: The primary product is perfluoro-tert-butyl hydride.
Scientific Research Applications
Iodononafluoro-t-butane has a wide range of applications in scientific research:
Biology: The compound is utilized in the study of fluorinated biomolecules and their interactions with biological systems.
Medicine: Research into the potential use of this compound in drug development and delivery systems is ongoing.
Industry: The compound is employed in the production of specialty chemicals and materials with unique properties, such as high thermal stability and chemical resistance.
Mechanism of Action
The mechanism of action of iodononafluoro-t-butane involves its interaction with molecular targets through its highly electronegative fluorine atoms and the reactive iodine atom. These interactions can lead to the formation of strong bonds with other molecules, influencing various chemical and biological pathways. The compound’s unique structure allows it to participate in specific reactions that are not possible with other fluorinated compounds .
Comparison with Similar Compounds
Similar Compounds
- Perfluoro-tert-butyl bromide (C₄F₉Br)
- Perfluoro-tert-butyl chloride (C₄F₉Cl)
- Perfluoro-tert-butyl fluoride (C₄F₉F)
Uniqueness
Iodononafluoro-t-butane stands out due to the presence of the iodine atom, which imparts unique reactivity compared to its bromine, chlorine, and fluoride counterparts. The iodine atom’s larger size and lower electronegativity compared to other halogens result in different reaction pathways and products. This makes this compound a valuable compound for specific applications where other perfluoro-tert-butyl halides may not be suitable .
Properties
IUPAC Name |
1,1,1,3,3,3-hexafluoro-2-iodo-2-(trifluoromethyl)propane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4F9I/c5-2(6,7)1(14,3(8,9)10)4(11,12)13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIKBZUXHNPONPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)(C(F)(F)F)(C(F)(F)F)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F9I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00196230 | |
Record name | Iodononafluoro-t-butane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00196230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4459-18-1 | |
Record name | 1,1,1,3,3,3-Hexafluoro-2-iodo-2-(trifluoromethyl)propane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4459-18-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Iodononafluoro-t-butane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004459181 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Iodononafluoro-t-butane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00196230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Perfluoro(tert-butyl) iodide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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